An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 4,4-Diphenylsemicarbazide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Diphenylsemicarbazide is a unique molecular scaffold possessing a urea backbone flanked by a diphenylamine and a terminal hydrazine group. This arrangement of functional groups imparts a distinct set of chemical properties and reactivity, making it a valuable, albeit specialized, building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties, molecular structure, synthesis, and key applications of 4,4-Diphenylsemicarbazide, with a focus on its utility for researchers in drug discovery and development.
Molecular Structure and Identification
4,4-Diphenylsemicarbazide, systematically named 3-amino-1,1-diphenylurea, is characterized by the molecular formula C₁₃H₁₃N₃O.[1] Its structure features a central carbonyl group bonded to two nitrogen atoms. One nitrogen is part of a diphenylamine moiety, where two phenyl rings are attached to the same nitrogen atom. The other nitrogen is part of a hydrazine group (-NHNH₂). This unique substitution pattern distinguishes it from its isomers, such as 1,4-diphenylsemicarbazide.
The key identifiers for this compound are:
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CAS Number: 603-51-0[1]
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Molecular Weight: 227.26 g/mol [1]
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IUPAC Name: 3-amino-1,1-diphenylurea[1]
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Synonyms: N,N-Diphenylhydrazinecarboxamide, Hydrazinecarboxamide, N,N-diphenyl-[1]
The structural arrangement of 4,4-Diphenylsemicarbazide can be visualized as follows:
Figure 1: 2D representation of the molecular structure of 4,4-Diphenylsemicarbazide.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4,4-Diphenylsemicarbazide is essential for its handling, characterization, and application in research.
Physical Properties
| Property | Value | Reference |
| Appearance | White to brown crystalline powder | [2] |
| Melting Point | 147-151 °C | [2] |
| Solubility | Information not widely available, but likely soluble in polar organic solvents. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the verification of the structure and purity of 4,4-Diphenylsemicarbazide.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic peaks would be expected for the N-H stretching of the primary amine and the amide, C=O stretching of the urea moiety, and C-N stretching, as well as aromatic C-H and C=C stretching from the phenyl rings.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the two phenyl rings and the protons of the -NH- and -NH₂ groups. The integration of these signals would correspond to the number of protons in each environment.[1]
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¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the urea group, and the distinct carbons of the two phenyl rings.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of 4,4-Diphenylsemicarbazide would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 227 g/mol .[1]
Synthesis of 4,4-Diphenylsemicarbazide
While several general methods exist for the synthesis of semicarbazides, a specific, detailed protocol for 4,4-Diphenylsemicarbazide can be rationally designed based on established organic chemistry principles. One plausible and efficient synthetic route involves the reaction of a suitably activated diphenylamine derivative with hydrazine.
Proposed Synthetic Pathway: From N,N-Diphenylcarbamoyl Chloride
A logical and commonly employed method for the synthesis of ureas and their derivatives is the reaction of an amine with a carbamoyl chloride. In this case, the reaction of hydrazine with N,N-diphenylcarbamoyl chloride would yield 4,4-Diphenylsemicarbazide.
Figure 2: Proposed synthetic route for 4,4-Diphenylsemicarbazide.
Experimental Protocol: Synthesis from N,N-Diphenylcarbamoyl Chloride and Hydrazine
This protocol is a representative procedure based on established chemical reactions for the formation of semicarbazides.
Materials:
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N,N-Diphenylcarbamoyl chloride
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Hydrazine hydrate
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Triethylamine or another suitable non-nucleophilic base
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diphenylcarbamoyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Prepare a solution of hydrazine hydrate (1.1 to 1.5 equivalents) and triethylamine (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of N,N-diphenylcarbamoyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
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Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude 4,4-Diphenylsemicarbazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.
Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its melting point and spectroscopic data (IR, ¹H NMR, ¹³C NMR, and MS) with the known values for 4,4-Diphenylsemicarbazide.
Applications in Research and Drug Development
The semicarbazide moiety is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3] The presence of the bulky and lipophilic diphenylamino group at the 4-position of the semicarbazide scaffold in 4,4-Diphenylsemicarbazide suggests its potential as a precursor for novel therapeutic agents.
Precursor for Heterocyclic Synthesis
4,4-Diphenylsemicarbazide can serve as a versatile starting material for the synthesis of various heterocyclic compounds. The terminal primary amine of the hydrazine group is a potent nucleophile that can readily react with various electrophiles to form new ring systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocycles, such as pyrazoles or pyridazines, bearing a diphenylureido substituent.
Scaffold for Biologically Active Molecules
The core structure of 4,4-Diphenylsemicarbazide can be incorporated into larger molecules to explore their potential as enzyme inhibitors or receptor ligands. The urea and hydrazine functionalities can participate in hydrogen bonding interactions with biological targets, while the diphenylamino group can engage in hydrophobic or π-stacking interactions.
Figure 3: Potential applications of 4,4-Diphenylsemicarbazide in chemical synthesis and drug discovery.
While specific examples of drugs containing the 4,4-diphenylsemicarbazide moiety are not prevalent in the current literature, its structural features align with those of known bioactive molecules. Further research into the synthesis and biological evaluation of its derivatives could unveil novel therapeutic applications.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4,4-Diphenylsemicarbazide.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,4-Diphenylsemicarbazide is a compound with a unique structural framework that offers potential for further exploration in synthetic and medicinal chemistry. Its well-defined chemical properties and reactivity make it a valuable building block for the creation of more complex molecules with potential biological activity. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and potential applications to aid researchers in their scientific endeavors.
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